
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPMU and is widely used in biochemical and physiological research.
Scientific Research Applications
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has several scientific research applications. It is widely used as a pharmacological tool to study the function of various ion channels, receptors, and enzymes. This compound is also used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the inhibition of various enzymes and receptors. This compound is known to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the level of acetylcholine, which is beneficial in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea has several biochemical and physiological effects. This compound is known to increase the level of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease. It also has anti-tumor activity and is being studied for its potential use in cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea in lab experiments include its high potency and specificity for various targets. This compound is also readily available and relatively easy to synthesize. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for the research on 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the study of the mechanism of action of this compound in more detail to identify new targets for drug development. Additionally, the use of this compound in combination with other drugs for the treatment of cancer and other diseases is also an area of future research.
Synthesis Methods
The synthesis of 3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea involves the reaction of 4-chlorobenzaldehyde, methylamine, and pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a catalyst and a solvent. The product is then purified using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
3-(4-chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(10-11-6-8-16-9-7-11)14(19)17-13-4-2-12(15)3-5-13/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXGWVAOIKEUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-1-methyl-1-(pyridin-4-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

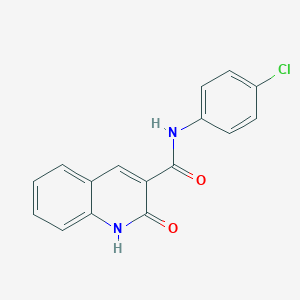


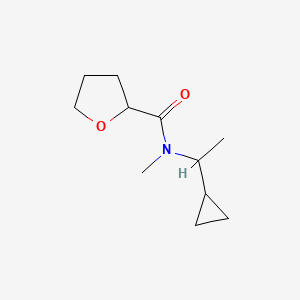
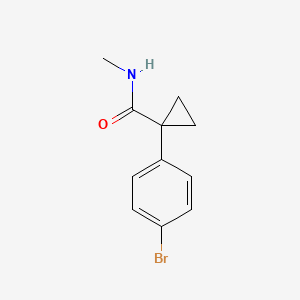
![N-(1-cyclopropylethyl)-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7516698.png)
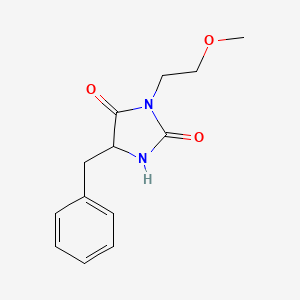
![2,5-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)benzamide](/img/structure/B7516713.png)
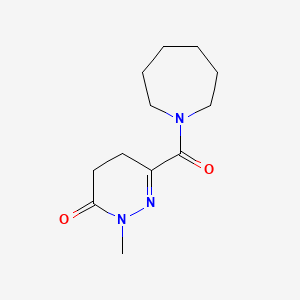
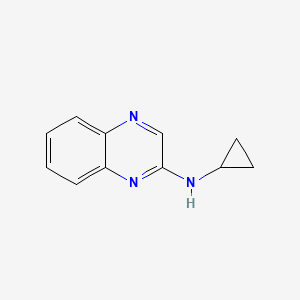

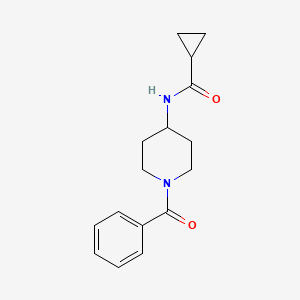
![3-Methyl-5-[(2-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516737.png)
![N-[(4-methoxyphenyl)methyl]-1,1-dioxo-N-[(1-phenylpyrazol-4-yl)methyl]thiolan-3-amine](/img/structure/B7516744.png)